Laurixamine
Overview
Description
Laulimalide is a structurally novel macrolide isolated from marine sponges, known for its ability to promote abnormal tubulin polymerization and apoptosis in vitro, functioning similarly to Taxol® but potentially less susceptible to multidrug resistance (Wender et al., 2002).
Synthesis Analysis
The synthesis of laulimalide is highlighted by a flexible and convergent asymmetric approach, featuring key reactions such as a highly diastereoselective Sakurai reaction and a regioselective macrolactonization. This efficient synthesis pathway facilitates the creation of laulimalide and its analogues in a relatively short number of steps, showcasing the compound's complex molecular structure and the synthetic challenges it presents (Wender et al., 2002).
Molecular Structure Analysis
The molecular structure of laulimalide is characterized by its unique macrolide frame, which plays a crucial role in its biological activity. The compound's structure involves intricate molecular arrangements, including various stereocenters and a complex macrolactone ring essential for its interaction with tubulin (Paterson et al., 2001).
Chemical Reactions and Properties
Laulimalide's reactivity is particularly influenced by its macrolide structure, with the presence of functional groups such as epoxides and alcohols contributing to its chemical properties and reactivity. These functional groups play a significant role in the compound's biological activity and its interaction with biological targets (Wender et al., 2003).
Physical Properties Analysis
While specific details on the physical properties of laulimalide were not directly available, compounds of this nature typically possess unique solubility profiles, melting points, and optical activities that are crucial for their biological function and pharmacological application.
Chemical Properties Analysis
The chemical properties of laulimalide, including its stability, reactivity, and interactions with biological molecules, underscore its potential as a therapeutic agent. Its ability to stabilize microtubules through a mechanism distinct from other well-known agents like paclitaxel highlights the significance of its chemical properties in medicinal chemistry and drug design (Paterson et al., 2001).
Scientific Research Applications
X-ray Facility Utilization
Laurixamine, as a compound, does not have a direct mention in scientific research applications. However, its name is closely associated with the LARIX (LARge Italian X-ray facility) laboratory. This facility has been used for various scientific purposes, such as reflectivity tests of mosaic crystals and calibrating experiments like JEM–X aboard Integral. This facility's improvement for calibrating Laue lenses and hard X-ray mirror prototypes is significant for advancements in X-ray technology (Loffredo et al., 2006).
Enhancing Cellular Permeability
A study investigated using a polyamidoamine (PAMAM) dendrimer-based carrier, surface modified with lauryl chains (a component related to laurixamine), to enhance the permeability of paclitaxel across cellular barriers. This modification significantly increased cytotoxicity against human colon adenocarcinoma and primary cultured porcine brain endothelial cells, indicating its potential in improving drug delivery systems (Teow et al., 2013).
Antimicrobial Activity
The antimicrobial activity of lauric acid, closely related to laurixamine, was evaluated against Propionibacterium acnes, the bacterium that causes inflammatory acne. Lauric acid demonstrated strong bactericidal activity, and when incorporated into a liposome formulation (LipoLA), its antimicrobial effectiveness was enhanced, suggesting potential for acne treatment (Yang et al., 2009).
Food Safety Applications
A study on the effects of lauric arginate (LAE) and nisin Z, alone or in combination, on cell damage against various food-related bacteria showed significant antimicrobial activity. This combination treatment caused dramatic changes in bacterial cell membranes and lysis, indicating its potential for food preservation and safety applications (Pattanayaiying et al., 2014).
Drug Delivery Systems
Research has been conducted on the use of first-generation polyamidoamine dendrimers as drug carriers to enhance the permeability of drugs, including those that are substrates for P-glycoprotein (P-gp) efflux transporters. These dendrimers were modified with components like lauric acid to improve their efficacy in drug delivery, highlighting their potential in pharmaceutical applications (Najlah et al., 2007).
properties
IUPAC Name |
3-dodecoxypropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJOUVOXPWNFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046241 | |
Record name | 3-(Dodecyloxy)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Laurixamine | |
CAS RN |
7617-74-5, 34630-52-9 | |
Record name | 3-(Dodecyloxy)propylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7617-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laurixamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007617745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauryloxypropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034630529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Lauryloxypropylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanamine, 3-(dodecyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Dodecyloxy)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Laurixamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURIXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY0R7196HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.